molecular formula C26H27N3O2 B610721 SBC-110736 CAS No. 1629166-02-4

SBC-110736

Cat. No.: B610721
CAS No.: 1629166-02-4
M. Wt: 413.52
InChI Key: PILMFSWQYWYOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBC-110736 is a proprotein convertase subtilisin kexin type 9 (PCSK9) inhibitor. PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by regulating the degradation of low-density lipoprotein receptors (LDLR). By inhibiting PCSK9, this compound helps increase the levels of LDLR, thereby reducing plasma cholesterol levels .

Safety and Hazards

SBC-110736 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

SBC-110736 plays a significant role in biochemical reactions, particularly those involving PCSK9 . It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM . This interaction with PCSK9 and LDLR is crucial for its function and efficacy.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing LDLR levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PCSK9. It acts as an inhibitor of PCSK9, leading to an increase in LDLR levels . This results in changes in gene expression and impacts the overall cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to cholesterol metabolism. It interacts with PCSK9, a key enzyme in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SBC-110736 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

SBC-110736 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

SBC-110736 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and cholesterol metabolism.

    Biology: Helps in understanding the role of PCSK9 in cellular processes.

    Medicine: Investigated for its potential in treating hypercholesterolemia and cardiovascular diseases.

    Industry: Used in the development of cholesterol-lowering drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SBC-110736 is unique in its chemical structure and mechanism of action compared to other PCSK9 inhibitors. It offers a different approach to inhibiting PCSK9, which may provide advantages in terms of efficacy and safety .

Properties

IUPAC Name

N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILMFSWQYWYOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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